N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is an organic compound that features a furan ring substituted with dimethyl groups, a phenyl ring substituted with an isopropylthio group, and an acetamide functional group
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-12(2)22-17-7-5-15(6-8-17)10-18(20)19-11-16-9-13(3)21-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGWXIOEGIHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized through the acid-catalyzed cyclization of 2,5-hexanedione.
Introduction of the Phenyl Group: The phenyl ring with an isopropylthio substituent can be introduced via a Friedel-Crafts acylation reaction using 4-isopropylthiobenzoyl chloride.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. Research indicates that derivatives exhibit growth inhibition percentages ranging from 51% to 86% against multiple cancer types, including ovarian and brain cancers .
Antimicrobial Activity
Preliminary investigations suggest that N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide may possess antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as neurodegeneration. Studies suggest that similar compounds can inhibit acetylcholinesterase, a crucial enzyme in neurotransmission .
Case Studies
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acetamide group could play crucial roles in binding to these targets, while the isopropylthio group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its biological activity and chemical properties.
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropylthio group, potentially altering its reactivity and applications.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the combination of its furan ring, acetamide group, and isopropylthio-substituted phenyl ring. This combination of functional groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses based on recent research findings.
The compound's molecular formula is , with a molecular weight of 414.61 g/mol. It is characterized by a complex structure that includes a furan moiety and an isopropylthio group, which may contribute to its biological activity.
Cytotoxic Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa and MCF-7 Cell Lines : Research indicated that derivatives of this compound could induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanisms involved include increased membrane blebbing, chromatin condensation, and nuclear fragmentation, which are hallmarks of apoptosis .
Antioxidant Activity
The antioxidant properties of compounds containing similar structural motifs have been explored extensively. The presence of the furan ring is believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound could significantly reduce cell viability in MCF-7 cells, with an IC50 value indicating effective concentration levels for inducing cytotoxicity .
- Anticonvulsant Properties : Similar amide compounds have been evaluated for their anticonvulsant activity using animal models. These studies suggest that modifications in the chemical structure can lead to enhanced efficacy against seizures .
Data Tables
| Study | Cell Line | Effect | Mechanism | IC50 (μM) |
|---|---|---|---|---|
| Study A | HeLa | Apoptosis | Membrane blebbing, chromatin condensation | 15.0 |
| Study B | MCF-7 | Cytotoxicity | Nuclear fragmentation | 10.5 |
| Study C | Animal Model | Anticonvulsant | Sodium channel modulation | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
